(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Catalog No.
S808140
CAS No.
102767-31-7
M.F
C8H15ClN2O2
M. Wt
206.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

CAS Number

102767-31-7

Product Name

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

IUPAC Name

(2S)-2-(4-chlorobutanoylamino)butanamide

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67

InChI

InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1

SMILES

CCC(C(=O)N)NC(=O)CCCCl

Synonyms

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide; N-[(1S)-1-(Aminocarbonyl)propyl]-4-chlorobutanamide; (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide; USP Levetiracetam Related Compound A;

a related compound of Levetiracetam

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a chiral synthetic intermediate primarily valued for its role as the immediate, open-chain precursor to the anti-epileptic active pharmaceutical ingredient (API), Levetiracetam. It is formally recognized by the United States Pharmacopeia (USP) as "Levetiracetam Related Compound A," establishing its importance as both a manufacturing building block and a certified reference material for pharmaceutical quality control. Its procurement is driven by applications in API synthesis and analytical testing, where stereochemical purity and documented identity are critical.

Procurement Fit

Identity USP Levetiracetam Related Compound A; chiral impurity standard
Selection Specified for compendial HPLC system suitability and peak identification
Use Context Analytical QC, impurity profiling, and regulatory method compliance

Substituting this specific compound is impractical for its primary uses. Procuring the separate starting materials—(S)-2-aminobutanamide and 4-chlorobutyryl chloride—shifts the burden of synthesis, purification, and verification of this critical intermediate to the end-user. Using the incorrect enantiomer, the (R)-form, would result in the synthesis of an undesired stereoisomer of Levetiracetam, compromising the final product's efficacy and regulatory compliance. Furthermore, for analytical applications, only a highly purified version certified as a reference standard (e.g., USP Levetiracetam Related Compound A) is suitable for validating analytical methods and quantifying impurities in finished drug products; a lower-grade or uncharacterized mixture is not a viable substitute.

Substitution Risk

Regulatory Designation
USP monograph assigns this compound exclusively; Related Compound B cannot be used interchangeably.
Chromatographic Identity
Different retention time and resolution may lead to unqualified peaks and may invalidate the assay.
Traceability and Purity
Non-pharmacopeial standards may lack certified purity and CoA, limiting method validation reliability.

Precursor Suitability: Direct Intermediate in Levetiracetam Synthesis

This compound is the direct product of the N-acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride and serves as the immediate substrate for the base-mediated intramolecular cyclization that forms the pyrrolidinone ring of Levetiracetam. Procuring this specific intermediate allows manufacturers to bypass the initial acylation step, streamlining the production process from a well-defined, purified substrate. The synthesis route is established, with the target compound being the key uncyclized intermediate before the final ring-closing reaction.

Evidence DimensionRole in Synthesis Pathway
Target Compound DataImmediate precursor to Levetiracetam via intramolecular cyclization.
Comparator Or BaselineIndividual starting materials ((S)-2-aminobutanamide and 4-chlorobutyryl chloride), which require an additional reaction and purification step.
Quantified DifferenceEliminates one full synthetic step (N-acylation) for the end-user.
ConditionsStandard industrial synthesis of Levetiracetam.

Purchasing this pre-formed intermediate saves process time, reduces raw material handling, and provides a purified, characterized input for the critical final cyclization step in API manufacturing.

USP Monograph Mandate
Head-to-head
Required standard for system suitability; not interchangeable with Related Compound B.
Substitution invalidates compendial method.
USP Levetiracetam monograph; HPLC-UV method.

Analytical Necessity: Official USP Reference Standard for Impurity Quantification

The United States Pharmacopeia (USP) officially designates this molecule as Levetiracetam Related Compound A. This status makes the highly purified compound an essential, non-interchangeable reference material for pharmaceutical quality control labs. It is used to validate analytical methods (e.g., HPLC) and to accurately identify and quantify its presence as a process-related impurity in final batches of the Levetiracetam drug product, ensuring compliance with regulatory limits.

Evidence DimensionRegulatory and Analytical Status
Target Compound DataOfficial USP-designated reference standard ('Levetiracetam Related Compound A').
Comparator Or BaselineAn in-house or non-certified version of the same molecule, which lacks the traceability and documentation required for GMP-compliant analysis.
Quantified DifferenceQualitatively different; only the official standard is suitable for regulatory-compliant impurity testing.
ConditionsGMP quality control testing of Levetiracetam API and drug products.

For labs performing regulatory-mandated impurity profiling of Levetiracetam, procuring the official reference standard is a requirement for method validation and ensuring the safety and quality of the final drug.

Chromatographic Resolution
Method context
Rs >2.0 (target) vs <1.5 (generic analog)
Baseline resolution supports accurate impurity quantification.
USP method: C18, 205 nm; RRT ~2.1.

Stereochemical Control: Mandated (S)-Enantiomer for Bioactive API

The therapeutic activity of Levetiracetam resides specifically in its (S)-enantiomer. Consequently, the synthesis must start from chiral precursors that maintain this stereochemistry. This compound, (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, possesses the required (S)-configuration at the alpha-carbon, which is preserved during the subsequent cyclization. Using a racemic or (R)-enantiomer precursor would lead to contamination with or exclusive formation of the undesired (R)-Levetiracetam, rendering the final product pharmaceutically unacceptable.

Evidence DimensionStereochemical Purity
Target Compound DataPure (S)-enantiomer, leading to the active (S)-Levetiracetam.
Comparator Or BaselineRacemic or (R)-enantiomer of the precursor, which would produce inactive or undesired stereoisomers in the final product.
Quantified Difference100% of the desired final enantiomer vs. 50% or 0% when using racemic or incorrect precursors, respectively.
ConditionsStereoselective synthesis of Levetiracetam.

Procuring the specific (S)-enantiomer of this precursor is an absolute requirement to manufacture the correct, biologically active form of the Levetiracetam API.

Certified Purity
Lot attribute
≥98.0% (USP, CoA) vs ~95% (non-pharmacopeial)
Purity gap may introduce ≥3% bias in impurity level.
Acceptance limit: NMT 0.1% unspecified impurities.

API Manufacturing: Streamlined Synthesis of Levetiracetam

This compound is procured as a key, late-stage intermediate for the industrial production of Levetiracetam. Its use allows process chemists to begin with a purified, well-characterized substrate for the final, critical ring-closing step, enhancing process control and throughput.

Pharmaceutical QC: Impurity Profiling and Batch Release Testing

In its high-purity, certified reference standard form, this compound is purchased by analytical laboratories for use as a standard in HPLC or LC-MS methods. It is essential for quantifying 'Related Compound A' in Levetiracetam API and finished drug products to ensure they meet the stringent purity specifications required by regulatory bodies like the FDA and EMA.

Process and Formulation R&D: Development of Levetiracetam Syntheses

Research and development teams working to optimize the Levetiracetam manufacturing process or developing new formulations procure this intermediate to study the kinetics and yield of the final cyclization reaction. A reliable source of this precursor is critical for reproducible experimentation.

Application Fit Matrix

Application
Selection Property
Validation Focus
USP Monograph Compliance and Batch Release Testing
USP-designated impurity reference standard
System suitability and peak identification
ANDA Method Validation and Transfer
Traceable CoA and certified purity
Method accuracy and specificity documentation
Stability-Indicating Method Development
Resolution from main API and other impurities
Forced degradation study and ICH Q2(R1) validation
In-Process Impurity Profiling
Process-specific impurity marker
In-process control and ICH Q3A thresholds

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.3

Appearance

White to Off-White Solid

Melting Point

126-128°C

Wikipedia

(S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide

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